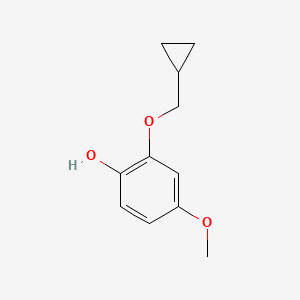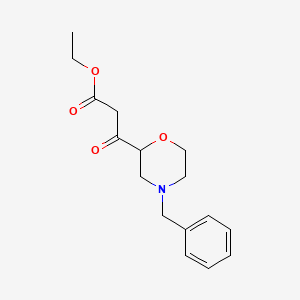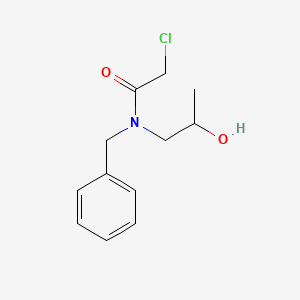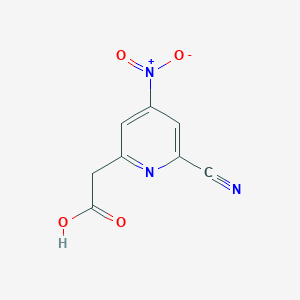
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a methanesulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and more.
Comparación Con Compuestos Similares
N-(5-Cyclopropoxy-4-isopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(5-Cyclopropoxy-2-isopropylpyridin-4-YL)methanesulfonamide: This compound has a similar structure but with different substituents on the pyridine ring.
N-(5-Cyclopropoxy-4-isopropoxypyridin-3-YL)methanesulfonamide: Another similar compound with slight variations in the position of the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical properties and applications.
Propiedades
Fórmula molecular |
C12H18N2O4S |
|---|---|
Peso molecular |
286.35 g/mol |
Nombre IUPAC |
N-(5-cyclopropyloxy-4-propan-2-yloxypyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C12H18N2O4S/c1-8(2)17-10-6-12(14-19(3,15)16)13-7-11(10)18-9-4-5-9/h6-9H,4-5H2,1-3H3,(H,13,14) |
Clave InChI |
MVFVZOLQJOJVMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[2-Chloro-3-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14849260.png)




